Cas no 301680-74-0 (<br>3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamid e)
<br>3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamid e Chemical and Physical Properties
Names and Identifiers
-
- <br>3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamid e
- CS-0320501
- Oprea1_268196
- 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxamide
- AKOS000675533
- CBMicro_000262
- 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- MFCD00245143
- SMSF0006120
- CB01788
- BIM-0000253.P001
- 3-(2-CHLOROPHENYL)-N~4~-(2,4-DIMETHYLPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE
- AG-690/11636102
- N-(2,4-DIMETHYLPHENYL)(3-(2-CHLOROPHENYL)-5-METHYLISOXAZOL-4-YL)FORMAMIDE
- STL260132
- MS-6922
- SR-01000416033-1
- BMA68074
- SR-01000416033
- Oprea1_121652
- 301680-74-0
-
- MDL: MFCD00245143
- Inchi: 1S/C19H17ClN2O2/c1-11-8-9-16(12(2)10-11)21-19(23)17-13(3)24-22-18(17)14-6-4-5-7-15(14)20/h4-10H,1-3H3,(H,21,23)
- InChI Key: GTERTWFOKOCRGO-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1C(=C(C)ON=1)C(NC1C=CC(C)=CC=1C)=O
Computed Properties
- Exact Mass: 340.0978555Da
- Monoisotopic Mass: 340.0978555Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 55.1Ų
<br>3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamid e Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB161436-1 g |
N-(2,4-Dimethylphenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide |
301680-74-0 | 1g |
€211.30 | 2023-06-23 | ||
| abcr | AB161436-5 g |
N-(2,4-Dimethylphenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide |
301680-74-0 | 5g |
€377.50 | 2023-06-23 | ||
| abcr | AB161436-10 g |
N-(2,4-Dimethylphenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide |
301680-74-0 | 10g |
€482.50 | 2023-06-23 | ||
| abcr | AB161436-1g |
N-(2,4-Dimethylphenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide; . |
301680-74-0 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB161436-5g |
N-(2,4-Dimethylphenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide; . |
301680-74-0 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB161436-10g |
N-(2,4-Dimethylphenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide; . |
301680-74-0 | 10g |
€482.50 | 2024-06-10 | ||
| Ambeed | A960760-1g |
3-(2-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
301680-74-0 | 90% | 1g |
$232.0 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391171-1g |
3-(2-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxamide |
301680-74-0 | 90% | 1g |
¥2394.00 | 2024-08-02 |
<br>3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamid e Suppliers
<br>3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamid e Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Additional information on <br>3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamid e
Introduction to 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 301680-74-0)
3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide, identified by its CAS number 301680-74-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole derivative class, a heterocyclic structure known for its diverse biological activities. The presence of multiple aromatic rings and functional groups makes it a promising candidate for further exploration in drug development.
The molecular structure of 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide features a central oxazole ring substituted with various alkyl and aryl groups. The 2-chlorophenyl and 2,4-dimethylphenyl substituents introduce electrophilic centers, enhancing its potential reactivity in biological systems. Additionally, the 5-methyl group and the amide functionality at the 4-position contribute to its unique chemical properties, which are critical for its pharmacological behavior.
In recent years, oxazole derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of substituents in 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide suggests potential interactions with biological targets such as enzymes and receptors, making it an attractive scaffold for drug design.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. Researchers have leveraged this similarity to develop novel derivatives with enhanced efficacy and reduced toxicity. The chloro-substituted phenyl ring and the dimethylphenyl group are particularly noteworthy, as they have been shown to modulate binding affinity and metabolic stability in previous studies. These features make 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide a valuable tool for medicinal chemists seeking to optimize drug candidates.
The synthesis of 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the oxazole ring is a critical step, often achieved through cyclization reactions involving appropriate precursors. The subsequent functionalization at the 4-position via amide bond formation adds another layer of complexity but is essential for achieving the desired pharmacological properties.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide with greater accuracy. Molecular docking studies have been particularly useful in identifying potential binding interactions with target proteins. These studies suggest that the compound may interact with enzymes involved in signal transduction pathways relevant to diseases such as cancer and inflammation.
In addition to computational methods, experimental approaches have also been employed to evaluate the biological activity of this compound. In vitro assays have shown promising results in terms of inhibitory effects on certain enzymes and cell lines. These preliminary findings warrant further investigation into its therapeutic potential. Researchers are exploring various modifications to the molecular structure to enhance its bioavailability and target specificity.
The pharmaceutical industry has shown interest in developing new drugs based on oxazole derivatives due to their favorable pharmacokinetic properties. The structural features of 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide, including its aromatic rings and functional groups, align well with current trends in drug design. By optimizing these features through structural modifications, it may be possible to develop a novel therapeutic agent with significant clinical benefits.
The future direction of research on 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide will likely focus on understanding its mechanism of action at a molecular level. This will involve detailed biochemical studies to elucidate how the compound interacts with biological targets and modulates cellular processes. Such insights will be crucial for designing next-generation derivatives with improved therapeutic profiles.
Furthermore, the development of new synthetic methodologies for this compound will be essential for scaling up production for preclinical and clinical studies. Efficient synthetic routes will not only reduce costs but also allow for rapid screening of analogs with different substituents. This approach will accelerate the discovery process and bring new treatments closer to reality.
In conclusion,3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 301680-74-0) represents a promising candidate for pharmaceutical development due to its unique structural features and demonstrated biological activity. Ongoing research efforts aim to further elucidate its therapeutic potential and optimize its properties for clinical use. As our understanding of molecular interactions continues to grow,this compound is poised to play a significant role in the advancement of modern medicine.
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